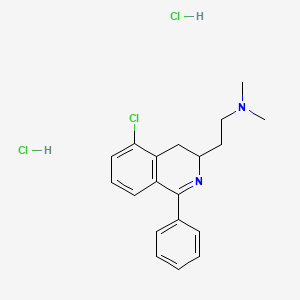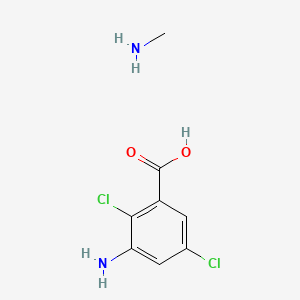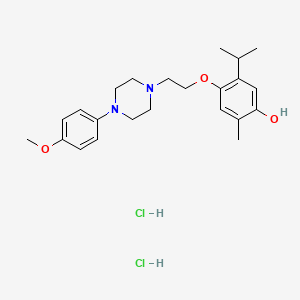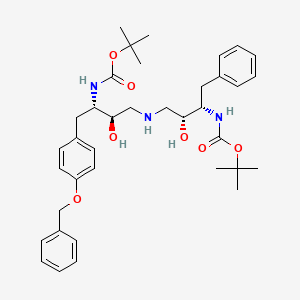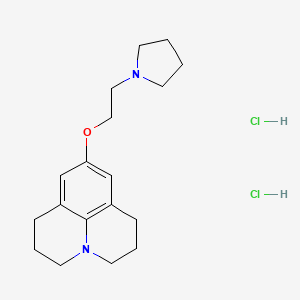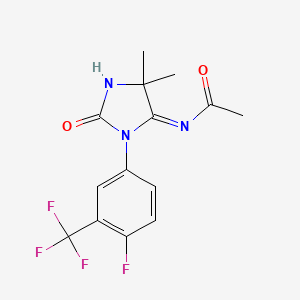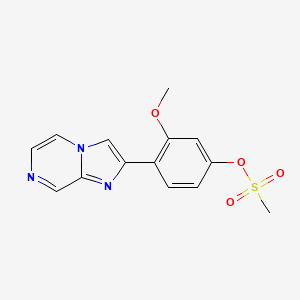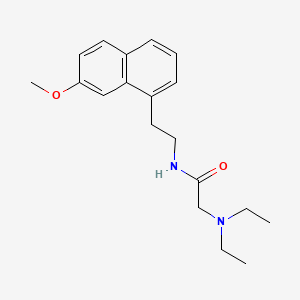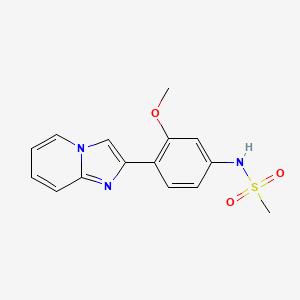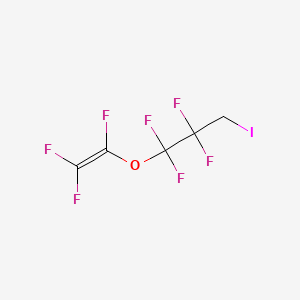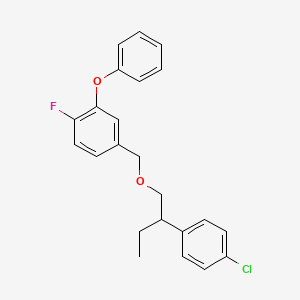
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is an organic compound that belongs to the class of ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate halide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be added via a Friedel-Crafts alkylation reaction using fluorobenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using chlorobenzyl chloride.
Ether Formation: The final step involves the formation of the ether linkage through a Williamson ether synthesis, where the phenoxy group reacts with the chlorophenylbutyl group in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydride (NaH), alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)butyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
83492-96-0 |
|---|---|
Fórmula molecular |
C23H22ClFO2 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
4-[2-(4-chlorophenyl)butoxymethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFO2/c1-2-18(19-9-11-20(24)12-10-19)16-26-15-17-8-13-22(25)23(14-17)27-21-6-4-3-5-7-21/h3-14,18H,2,15-16H2,1H3 |
Clave InChI |
LCHQMXPNDZIEGL-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


